3-Acetyl-1-(3-chlorophenyl)piperidin-2-one

Description

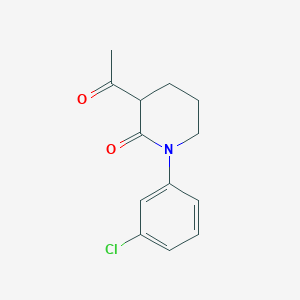

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14ClNO2 |

|---|---|

Molecular Weight |

251.71 g/mol |

IUPAC Name |

3-acetyl-1-(3-chlorophenyl)piperidin-2-one |

InChI |

InChI=1S/C13H14ClNO2/c1-9(16)12-6-3-7-15(13(12)17)11-5-2-4-10(14)8-11/h2,4-5,8,12H,3,6-7H2,1H3 |

InChI Key |

OEHVJIAPNMZDCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations in 1H, 13C, and various 2D NMR spectra, an unambiguous assignment of all protons and carbons in 3-Acetyl-1-(3-chlorophenyl)piperidin-2-one can be achieved. The predicted spectral data are based on the analysis of similar structures, including 1-phenylpiperidin-2-one (B1595996) and various substituted piperidines.

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring, the protons of the piperidin-2-one core, and the methyl protons of the acetyl group. The protons on the piperidinone ring (H3, H4, H5, and H6) will exhibit complex splitting patterns due to both geminal and vicinal couplings. The methine proton at the C3 position is anticipated to be a doublet of doublets, coupling to the two adjacent protons at C4.

Predicted ¹³C NMR Data: The carbon NMR spectrum will display signals corresponding to the two carbonyl carbons (C2 and the acetyl C=O), the carbons of the 3-chlorophenyl ring, the carbons of the piperidinone ring, and the methyl carbon of the acetyl group. The chemical shifts of the aromatic carbons are predicted based on data from 1-(3-chlorophenyl)piperazine, with adjustments for the different electronic environment. The C2 carbonyl carbon of the lactam is expected to appear significantly downfield.

Interactive Data Table: Predicted NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1' (C-Cl) | - | ~134.8 |

| C2' | ~7.30 (t) | ~126.5 |

| C3' | - | ~143.5 |

| C4' | ~7.40 (d) | ~130.5 |

| C5' | ~7.25 (d) | ~124.5 |

| C6' | ~7.35 (s) | ~128.0 |

| C2 (C=O) | - | ~170.0 |

| C3 | ~3.60 (dd) | ~55.0 |

| C4 | ~2.10 (m) | ~23.0 |

| C5 | ~1.90 (m) | ~21.0 |

| C6 | ~3.65 (t) | ~51.0 |

| C=O (Acetyl) | - | ~205.0 |

| CH₃ (Acetyl) | ~2.35 (s) | ~29.0 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₃H₁₄ClNO₂), the exact mass can be calculated, and the presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predicted to involve several key pathways. Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom is expected to be a dominant process. The loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or an acetyl radical (•CH₃CO) is a probable initial fragmentation step. Subsequent fragmentation of the piperidinone ring and the chlorophenyl moiety will lead to a series of characteristic ions. The fragmentation of N-(2-phenylbutyryl)piperidin-2-one shows a prominent peak corresponding to the cleavage of the N-acyl bond, suggesting a similar fragmentation would be significant for the title compound. massbank.eu

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Structure/Loss |

|---|---|

| 251/253 | [M]⁺, Molecular ion |

| 208/210 | [M - COCH₃]⁺ |

| 194/196 | [M - C₃H₅O]⁺ |

| 166/168 | [M - C₄H₅O₂]⁺ |

| 152/154 | [ClC₆H₄NCO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Analysis

Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl groups and various vibrations of the aromatic and aliphatic parts of the molecule.

Two distinct carbonyl stretching vibrations are anticipated. The lactam carbonyl (C=O) stretch is typically observed in the range of 1660-1690 cm⁻¹, while the ketone carbonyl of the acetyl group will likely appear at a higher frequency, around 1710-1725 cm⁻¹. The C-N stretching vibration of the lactam will be visible in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below this value. The substitution pattern on the benzene (B151609) ring (meta-substitution) will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (typically around 690-710 cm⁻¹ and 770-810 cm⁻¹). The C-Cl stretch will also be present in the fingerprint region, usually between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1715 | Acetyl C=O Stretch |

| ~1680 | Lactam C=O Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1360 | CH₃ Bending |

| ~1290 | Lactam C-N Stretch |

| ~780, ~690 | Aromatic C-H Out-of-plane Bending (m-substituted) |

| ~750 | C-Cl Stretch |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at the C3 position, X-ray crystallography could unambiguously determine its R/S configuration if a racemic mixture is resolved or if an enantioselective synthesis is performed.

The conformation of the six-membered piperidin-2-one ring is of particular interest. Due to the presence of the sp²-hybridized nitrogen atom within the lactam ring, a perfect chair conformation is not possible. It is predicted that the ring will adopt a distorted conformation, likely a half-chair or a twist-boat form. rsc.org The crystal structure of the related 5-methyl-1-phenyl-1H-pyridin-2-one shows that the phenyl ring is significantly twisted out of the plane of the pyridinone ring, with a dihedral angle of 50.30°. researchgate.net A similar non-planar arrangement between the 3-chlorophenyl ring and the piperidinone ring is expected in the title compound to minimize steric hindrance. The acetyl group at the C3 position would likely adopt an equatorial or pseudo-equatorial orientation to reduce steric strain with the rest of the ring.

Electrochemical Characterization of Related Lactam Systems

The electrochemical behavior of this compound can be inferred from studies on related N-aryl lactams and piperidone systems. The molecule possesses several electroactive sites, including the 3-chlorophenyl ring and the carbonyl groups. Cyclic voltammetry would be the primary technique to investigate the redox properties of this compound.

Based on studies of N-substituted-4-piperidone curcumin (B1669340) analogs, it is expected that the compound will undergo an irreversible oxidation process. mdpi.comnih.gov The oxidation potential will be influenced by the electron-withdrawing nature of the 3-chlorophenyl and acetyl groups. The oxidation likely involves a two-electron transfer process. mdpi.comnih.gov The reduction of the carbonyl groups and the C-Cl bond might also be observable at negative potentials. The exact potentials would depend on the solvent and electrolyte system used. Such studies can provide insights into the electronic structure of the molecule and its potential to participate in electron transfer reactions, which can be relevant to its reactivity and potential biological activity.

Applications in Advanced Organic Synthesis As a Chemical Building Block

Utilization of Piperidin-2-one Scaffolds in Multi-Step Organic Transformations

The piperidin-2-one scaffold is a cornerstone in numerous multi-step synthetic sequences, providing a robust framework that can be elaborated upon to yield complex target molecules. nih.gov The inherent functionality of piperidin-2-ones allows for a variety of chemical manipulations, making them ideal intermediates in the synthesis of natural products and pharmaceutical agents. arkat-usa.orgnih.gov The development of stereoselective methods to synthesize multi-substituted 2-piperidinones is an area of active research, aiming to provide streamlined access to these valuable precursors from readily available starting materials. nih.gov

The key reactive sites of a substituted piperidin-2-one like 3-Acetyl-1-(3-chlorophenyl)piperidin-2-one offer several avenues for transformation:

The Lactam Carbonyl: This group can be reduced to the corresponding amine to form a piperidine (B6355638), a ubiquitous structure in medicinal chemistry. Alternatively, it can be converted to a thiolactam, which serves as a precursor for further transformations such as homologation via the Eschenmoser method. nih.gov

The C3-Acetyl Group: The ketone and the adjacent α-proton provide a handle for a wide range of reactions. It can undergo aldol (B89426) condensations, Michael additions, or serve as a point for building new heterocyclic rings.

The Lactam Nitrogen: The N-aryl group influences the reactivity of the lactam and can be critical for biological activity, but in other contexts, N-unsubstituted piperidinones allow for alkylation or acylation at this position.

Flow chemistry processes have been developed for the multi-step synthesis of complex alkaloids, demonstrating a new paradigm for molecular assembly where intermediates are sequentially modified in a continuous operation without isolation. syrris.jp This highlights the potential for incorporating stable building blocks like piperidin-2-ones into automated, efficient synthetic platforms.

The following table summarizes some of the fundamental transformations that piperidin-2-one scaffolds can undergo in multi-step synthesis.

| Transformation | Reagents/Conditions | Product Type | Significance |

| Lactam Reduction | LiAlH₄, BH₃·THF, or similar reducing agents | Substituted Piperidine | Access to the highly prevalent piperidine core found in numerous pharmaceuticals. nih.gov |

| α-Alkylation/Functionalization | Strong base (e.g., LDA) followed by an electrophile (e.g., alkyl halide) | C3-Substituted Piperidin-2-one | Introduction of chemical diversity at the carbon adjacent to the carbonyl. arkat-usa.org |

| Thionation | Lawesson's Reagent, P₄S₁₀ | Piperidin-2-thione | Intermediate for further C-C bond formation and functionalization. nih.gov |

| N-Dealkylation/Realkylation | Oxidative or reductive cleavage conditions | N-Functionalized Piperidin-2-one | Allows for modification of the substituent on the nitrogen atom. |

Synthetic Strategies for Complex Heterocyclic Structures Derived from Piperidin-2-ones

The piperidin-2-one core is not only a precursor to simple piperidines but also serves as a template for the synthesis of more elaborate, often fused or spirocyclic, heterocyclic systems. The strategic placement of functional groups, such as the acetyl moiety in this compound, is key to these synthetic strategies. This β-dicarbonyl-like functionality enables a variety of cyclization and condensation reactions.

For instance, the 3-acetyl group can react with binucleophiles to construct new rings fused to the piperidinone core. This approach is well-documented for analogous scaffolds like 3-acetyl-2H-chromen-2-one, which is used extensively to synthesize a variety of fused heterocycles. mdpi.comresearchgate.net By analogy, 3-acetyl-piperidin-2-ones are potential precursors for:

Fused Pyrazoles: Reaction with hydrazine (B178648) derivatives.

Fused Isoxazoles: Reaction with hydroxylamine.

Fused Pyrimidines: Condensation with ureas, thioureas, or guanidines.

Fused Pyridines: Cyclocondensation reactions, for example, with malononitrile (B47326) under basic conditions. researchgate.net

These strategies allow chemists to leverage the piperidin-2-one framework to rapidly build molecular complexity and explore novel chemical space. The table below outlines representative strategies for elaborating the piperidin-2-one scaffold into more complex heterocyclic structures.

| Initial Scaffold | Reagents | Resulting Structure | Reaction Type |

| 3-Acetyl-piperidin-2-one | Hydrazine (H₂NNH₂) | Pyrazolo[3,4-b]pyridin-6-one derivative | Cyclocondensation |

| 3-Acetyl-piperidin-2-one | Malononitrile, Base | Pyrido[2,3-b]pyridin-2-one derivative | Michael Addition/Cyclization |

| 3-Cyano-piperidin-2-one | N/A (Intramolecular) | Fused bicyclic systems | Intramolecular Cycloaddition |

| Piperidin-2-one | Di-electrophiles (e.g., α,β-unsaturated ketones) | Fused Dihydropyridinone systems | Annulation Reactions |

Role as a Privileged Motif for Chemical Diversification and Scaffold Hopping

In medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear repeatedly in biologically active compounds targeting a range of different receptors. uniroma1.it The piperidine and piperidin-2-one motifs are widely recognized as privileged structures due to their favorable physicochemical properties and their ability to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets. nih.govmdpi.com

The compound this compound can be viewed as a decorated privileged scaffold. Chemical diversification of this motif involves systematically modifying its peripheral substituents (the 3-chloro-phenyl and acetyl groups) to generate a library of analogues for biological screening. This process helps in mapping the structure-activity relationship (SAR) and optimizing properties like potency, selectivity, and metabolic stability.

A more advanced strategy for diversification is scaffold hopping , where the central core of a known active molecule is replaced with a structurally distinct scaffold, while key binding interactions are maintained. nih.gov This technique is a powerful tool for discovering novel chemotypes, improving pharmacokinetic properties, and generating new intellectual property. uniroma1.itnih.gov Starting from a molecule like this compound, a medicinal chemist might employ scaffold hopping to design new series of compounds by:

Replacing the piperidin-2-one core with other heterocyclic systems (e.g., pyrrolidin-2-one, morpholin-3-one, or imidazo[1,2-a]pyridinone) while retaining the N-(3-chlorophenyl) and C3-acetyl groups. nih.gov

Altering the ring size to an azepan-2-one (B1668282) (a seven-membered lactam) to probe different conformational spaces.

Employing bioisosteric replacements , for example, replacing the lactam carbonyl with a sulfone group.

This strategy has been successfully used to transform natural product scaffolds into novel synthetic compounds with enhanced biological activities. nih.gov The table below provides conceptual examples of scaffold hopping.

| Original Scaffold | Key Pharmacophoric Features | Hopped Scaffold Example | Rationale |

| Piperidin-2-one | N-Aryl group, C3-Keto group, H-bond acceptor | Pyrrolidin-2-one (γ-lactam) | Modify ring conformation and rigidity. arkat-usa.org |

| Piperidin-2-one | N-Aryl group, C3-Keto group, H-bond acceptor | Imidazo[1,2-a]pyrimidine | Introduce aromaticity and new H-bonding vectors. dundee.ac.uk |

| Piperidin-2-one | N-Aryl group, C3-Keto group, H-bond acceptor | 1,3-Dihydro-2H-benzo[d]imidazol-2-one | Replace aliphatic core with a more rigid, aromatic-fused system. researchgate.net |

| Phenyl ring | Hydrophobic interaction, substituent vector | Pyridine (B92270) or Pyrimidine ring | Improve metabolic stability and solubility. dundee.ac.uk |

Future Research Directions in N Substituted Piperidin 2 One Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of polysubstituted piperidines and their derivatives is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals. researchgate.netnih.gov While general methods for the synthesis of N-substituted piperidin-2-ones exist, the development of highly efficient and stereoselective routes to specific analogues like 3-Acetyl-1-(3-chlorophenyl)piperidin-2-one remains a key objective. Future research in this area could focus on several promising strategies:

Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the C3 position is of paramount importance. This could involve transition-metal-catalyzed reductive coupling reactions or organocatalyzed approaches. researchgate.net For instance, a rhodium-catalyzed asymmetric reductive Heck reaction, which has been successful for the synthesis of chiral 3-piperidines, could be adapted for 3-acyl-piperidin-2-one systems. acs.org

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control. arkat-usa.org A future direction would be to develop a multi-step flow synthesis of this compound, potentially starting from simple, commercially available precursors. This would enable the rapid and efficient production of the target compound and its analogues.

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecules from simple starting materials. ajchem-a.com Designing a novel MCR that directly yields the this compound core would be a highly efficient and atom-economical approach.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers | Development of novel chiral catalysts and reaction conditions |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in a continuous flow setup |

| Multicomponent Reactions | High efficiency, atom economy, rapid access to diversity | Design of novel reaction cascades and catalyst systems |

Advanced Computational Approaches for Structure-Reactivity Correlations

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules. nih.govnih.govresearchgate.net For this compound, advanced computational studies could elucidate key structure-reactivity relationships and guide further experimental work.

Conformational Analysis: The piperidin-2-one ring can adopt various conformations, which can significantly influence its reactivity. asianpubs.org Detailed computational studies using methods like Density Functional Theory (DFT) can predict the most stable conformations and the energy barriers between them. This information is crucial for understanding the stereochemical outcome of reactions.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of 3-acyl-piperidin-2-one derivatives with their chemical reactivity or biological activity. nih.govresearchgate.net This would involve calculating a range of molecular descriptors and using statistical methods to build predictive models.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential reactions involving this compound. This includes identifying transition states, calculating activation energies, and predicting product distributions. Such studies can provide a deeper understanding of the underlying reactivity and guide the design of more efficient synthetic methods.

| Computational Approach | Key Insights | Potential Applications |

| Conformational Analysis | Preferred molecular geometries and rotational barriers | Predicting stereochemical outcomes of reactions |

| QSAR Modeling | Correlation of molecular structure with reactivity/activity | Guiding the design of new derivatives with desired properties |

| Reaction Mechanism Elucidation | Detailed understanding of reaction pathways and transition states | Optimizing reaction conditions and predicting product formation |

Exploration of New Chemical Reactivity Profiles

The unique structural features of this compound open up avenues for exploring novel chemical transformations. The presence of the acetyl group, the lactam functionality, and the N-aryl substituent provides multiple sites for chemical modification.

Reactions at the Acetyl Group: The enolizable acetyl group can serve as a handle for a variety of C-C and C-X bond-forming reactions. This includes aldol (B89426) condensations, Michael additions, and electrophilic substitutions at the α-position. Exploring the reactivity of this group could lead to the synthesis of a diverse range of new derivatives with potentially interesting biological activities.

Lactam Ring-Opening and Modification: The lactam ring can be susceptible to nucleophilic attack, leading to ring-opened products that can serve as precursors for other heterocyclic systems. Furthermore, derivatization of the lactam carbonyl group could be explored.

Cross-Coupling Reactions: The 3-chlorophenyl group provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents on the aromatic ring, enabling the synthesis of a library of compounds for structure-activity relationship studies.

| Reactive Site | Potential Transformations | Synthetic Utility |

| Acetyl Group | Aldol condensation, Michael addition, α-functionalization | Access to diverse C3-substituted piperidin-2-ones |

| Lactam Ring | Ring-opening, carbonyl derivatization | Synthesis of acyclic precursors and modified heterocycles |

| 3-Chlorophenyl Group | Suzuki, Heck, Buchwald-Hartwig cross-coupling | Introduction of diverse substituents for SAR studies |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Acetyl-1-(3-chlorophenyl)piperidin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting a 3-chlorophenylpiperidin-2-one precursor with acetylating agents (e.g., acetic anhydride) under reflux in a polar aprotic solvent like DMF. Catalysts such as triethylamine can enhance reaction efficiency. Optimization involves adjusting temperature (80–100°C), solvent purity, and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : NMR confirms aromatic protons (δ 7.2–7.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm). NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons.

- IR : Stretching vibrations for C=O (~1680 cm) and C-Cl (~750 cm).

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 250–260). Cross-validation with X-ray crystallography (e.g., SHELX refinement) ensures structural accuracy .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact or inhalation. Store in airtight containers at 2–8°C. Emergency protocols include rinsing eyes with water (15+ minutes) for exposure and using activated charcoal for ingestion. Reference Material Safety Data Sheets (MSDS) for specific disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound using different refinement software?

- Methodological Answer : Discrepancies may arise from twinning, absorption effects, or parameterization. Use SHELX (e.g., SHELXL for refinement) to compare R-factors () and check for systematic errors. Apply multi-scan absorption corrections (e.g., SADABS) and validate with residual density maps. Cross-check with independent software (e.g., OLEX2) to ensure consistency in bond lengths and angles .

Q. What methodological approaches are recommended for analyzing hydrogen bonding networks in the crystal lattice of this compound?

- Methodological Answer : Employ graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., , ). Use Mercury or CrystalExplorer to visualize interactions from X-ray data. Quantify bond distances (2.5–3.2 Å) and angles (100–180°). Pair with Hirshfeld surface analysis to map interaction fingerprints .

Q. How should in vivo studies be designed to evaluate the pharmacological potential of this compound while minimizing confounding variables?

- Methodological Answer : Use randomized, blinded studies with control groups (vehicle and positive controls). Select animal models (e.g., murine carrageenan-induced inflammation) and administer doses (10–100 mg/kg) orally or intraperitoneally. Monitor biomarkers (e.g., TNF-α, IL-6) via ELISA. Apply ANOVA with post-hoc Tukey tests for statistical rigor. Include toxicity assessments (e.g., ulcerogenic liability assays) .

Q. What strategies are effective in addressing contradictory results in the biological activity data of this compound across different studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., assay type, purity >95%). Validate via orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based assays). Replicate experiments under standardized conditions (pH, temperature). Use triangulation by combining quantitative (IC) and qualitative (docking scores) data .

Q. How can researchers ensure methodological rigor when designing experiments to study the metabolic pathways of this compound?

- Methodological Answer : Radiolabel the compound (e.g., -acetyl group) to track metabolites via LC-MS/MS. Use hepatocyte or microsomal assays to identify phase I/II metabolism. Include negative controls (CYP450 inhibitors) and validate with stable isotope tracing. Ensure reproducibility by repeating experiments across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.